molecular formula C17H18N4O B14862810 5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole

5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole

Cat. No.: B14862810
M. Wt: 294.35 g/mol
InChI Key: DTZGTBAUCBWCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of azetidine derivatives with hydrazides and carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, and neurological disorders.

    Industry: As a component in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in critical biological processes.

    Receptor Binding: It may bind to receptors on the surface of cells, modulating their activity and signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-thiadiazole: Similar structure but with a sulfur atom instead of oxygen.

    5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-triazole: Similar structure but with an additional nitrogen atom.

Uniqueness

The uniqueness of 5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-(2-phenyl-1-pyrrol-1-ylethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H18N4O/c1-2-6-13(7-3-1)10-15(21-8-4-5-9-21)16-19-17(22-20-16)14-11-18-12-14/h1-9,14-15,18H,10-12H2

InChI Key

DTZGTBAUCBWCOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C(CC3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.